(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone
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Overview
Description
(5-Hydroxybenzofuran-3-yl)(2-methoxyphenyl)methanone: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are found extensively in natural products and synthetic compounds. This particular compound features a benzofuran ring substituted with a hydroxy group at the 5-position and a methoxyphenyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling and Cyclization: One method involves the PIDA-mediated oxidation and coupling cyclization of β-dicarbonyl compounds and hydroquinones.
Formylation and Cyclization: Another approach includes the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid, followed by interaction with esters of β-keto acids and hetarylacetonitriles to produce furo[3,2-f]coumarin derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, especially at positions ortho and para to the hydroxy group.
Common Reagents and Conditions:
Oxidation: Reagents like PIDA (phenyliodine(III) diacetate) are used for oxidative coupling.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are valuable in medicinal chemistry.
Biology and Medicine:
Antitumor Activity: Derivatives of 5-hydroxybenzofuran have shown antitumor activity and selectivity towards human umbilical vein endothelial cells.
Anti-inflammatory and Antifungal Activity: These derivatives also exhibit anti-inflammatory and antifungal properties.
Industry:
Comparison with Similar Compounds
Similar Compounds:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its photosensitizing properties.
Uniqueness:
Structural Features: The presence of both hydroxy and methoxy groups on the benzofuran ring imparts unique chemical reactivity and biological activity.
Biological Activity: The compound’s specific substitution pattern enhances its potential as an antitumor and anti-inflammatory agent.
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)16(18)13-9-20-15-7-6-10(17)8-12(13)15/h2-9,17H,1H3 |
InChI Key |
DKMLERHUAKZFBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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